Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant. According to different doses, it effects on serotonergic transmission, noradrenergic systems and dopaminergic neurotransmission. Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms.
rac-O-Desmethyl Venlafaxine-D6
CAS No.: 1062605-69-9
Cat. No.: VC0196720
Molecular Formula: C16H19D6NO2
Molecular Weight: 269.41
Purity: 98.7% HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1062605-69-9 |
---|---|
Molecular Formula | C16H19D6NO2 |
Molecular Weight | 269.41 |
IUPAC Name | 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol |
Standard InChI | InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3 |
SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Chemical Properties and Structure
Rac-O-Desmethyl Venlafaxine-D6 is characterized by specific chemical properties that define its structure and behavior in analytical applications. The compound exists as a racemic mixture, as indicated by the "rac" prefix in its nomenclature.
Molecular Identity and Nomenclature
The compound is known by several names and identifiers in scientific literature and commercial catalogues. The primary chemical name is 4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol, which describes its structural composition . This compound is also referred to as Cyclohexyl-4-hydroxy-N,N-(dimethyl-d6)benzeneethanamine in some research contexts .
Two CAS numbers appear in the literature for related compounds: 1346600-06-3 for rac Deoxy-O-desmethyl Venlafaxine-d6 and 1062605-69-9 for a variant described as Rac-O-Desmethyl Venlafaxine-[d6] . The distinction between these identifiers reflects subtle differences in how various manufacturers and databases categorize this deuterated compound.
Physical and Chemical Characteristics
The molecular formula of Rac-O-Desmethyl Venlafaxine-D6 is C16H19D6NO, with a precise molecular weight of 253.41 g/mol . The compound typically exists as a powder at room temperature and standard pressure conditions . Its structure features a cyclohexyl group, a phenol moiety, and a bis(trideuteriomethyl)amino group that contains the six deuterium atoms that replace hydrogen in the standard compound.
The table below summarizes the key physical and chemical properties of Rac-O-Desmethyl Venlafaxine-D6:
Property | Value |
---|---|
Molecular Formula | C16H19D6NO |
Molecular Weight | 253.41 g/mol |
Physical State | Powder |
CAS Number | 1346600-06-3 |
Purity (Typical commercial) | 98% |
Solubility | Soluble in Chloroform, Dichloromethane, DMSO |
Storage Conditions | 2-8°C, protected from air and light |
The deuterium labeling occurs specifically on the two methyl groups attached to the nitrogen atom, where all six hydrogen atoms are replaced with deuterium atoms. This strategic labeling creates a mass shift that is detectable in mass spectrometry applications without significantly altering the compound's chemical behavior .
Relationship to Venlafaxine and Its Metabolites
Understanding Rac-O-Desmethyl Venlafaxine-D6 requires knowledge of its relationship to the parent drug Venlafaxine and the naturally occurring metabolite O-Desmethyl Venlafaxine.
Venlafaxine: The Parent Compound
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for treating depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms . Its mechanism of action involves inhibition of the reuptake of both serotonin and norepinephrine, with effects on dopaminergic neurotransmission at higher doses .
O-Desmethyl Venlafaxine: The Primary Metabolite
O-Desmethyl Venlafaxine (also known as Desvenlafaxine) is the primary active metabolite formed when Venlafaxine undergoes demethylation in the liver, primarily through the CYP2D6 enzyme pathway . This metabolite retains significant pharmacological activity and contributes substantially to the therapeutic effects observed with Venlafaxine administration.
Rac-O-Desmethyl Venlafaxine-D6: The Labeled Analogue
Rac-O-Desmethyl Venlafaxine-D6 is a deuterium-labeled analogue specifically designed to mimic the chemical behavior of O-Desmethyl Venlafaxine while providing distinct mass spectrometric properties . The incorporation of six deuterium atoms creates a compound that behaves nearly identically to the non-deuterated version in chromatographic separation but can be distinguished by mass spectrometry due to its different molecular weight .
The relationship between these compounds can be visualized as follows:
-
Venlafaxine (parent drug) → Metabolized in vivo → O-Desmethyl Venlafaxine (active metabolite)
-
O-Desmethyl Venlafaxine → Synthetic modification → Rac-O-Desmethyl Venlafaxine-D6 (labeled analogue)
This structural relationship makes Rac-O-Desmethyl Venlafaxine-D6 particularly valuable as an internal standard for analytical methods targeting Venlafaxine and its metabolites .
Applications in Analytical Chemistry and Research
Rac-O-Desmethyl Venlafaxine-D6 serves several critical functions in pharmaceutical research and analytical methodology.
Use as an Internal Standard
The primary application of Rac-O-Desmethyl Venlafaxine-D6 is as an internal standard in analytical methods for quantifying Venlafaxine and O-Desmethyl Venlafaxine in biological samples . When added to samples at a known concentration, it provides a reference point that allows analysts to correct for variations in sample preparation, extraction efficiency, and instrument response.
In mass spectrometric analysis, the deuterium labeling creates a compound that co-elutes with O-Desmethyl Venlafaxine in chromatographic separation but can be distinguished by its different mass-to-charge ratio (m/z) . The precursor to product ion transition monitored for Venlafaxine d6 is m/z 284.4→121.0, which differs from the transitions for Venlafaxine (m/z 278.3→121.08) and O-Desmethyl Venlafaxine (m/z 264.2→107.1) .
Pharmacokinetic Studies
Ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS/ESI) methods using Rac-O-Desmethyl Venlafaxine-D6 have been developed and validated for pharmacokinetic studies of Venlafaxine in rat models . These methods enable researchers to monitor drug absorption, distribution, metabolism, and excretion with high precision and accuracy.
The incorporation of this deuterated internal standard helps compensate for matrix effects and improves the reliability of quantitative results, particularly in complex biological matrices such as plasma . This application is critical for drug development, bioequivalence studies, and therapeutic drug monitoring.
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